molecular formula C15H20N4 B13877131 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline

2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline

Cat. No.: B13877131
M. Wt: 256.35 g/mol
InChI Key: AUYCMLZDBGYYGY-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline is a heterocyclic compound that features a quinoxaline core with a piperazine ring and three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline typically involves the reaction of 2,6,7-trimethylquinoxaline with piperazine under specific conditions. One common method includes:

    Starting Materials: 2,6,7-trimethylquinoxaline and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like trifluoroacetic acid can be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trimethyl-3-p-tolylquinoxaline
  • 2-(4-Methoxyphenyl)-3,6,7-trimethylquinoxaline
  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline is unique due to its specific combination of a quinoxaline core with a piperazine ring and three methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

2,6,7-trimethyl-3-piperazin-1-ylquinoxaline

InChI

InChI=1S/C15H20N4/c1-10-8-13-14(9-11(10)2)18-15(12(3)17-13)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3

InChI Key

AUYCMLZDBGYYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)N3CCNCC3)C

Origin of Product

United States

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